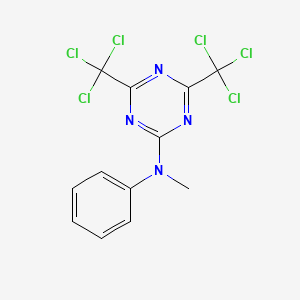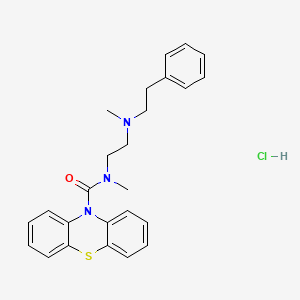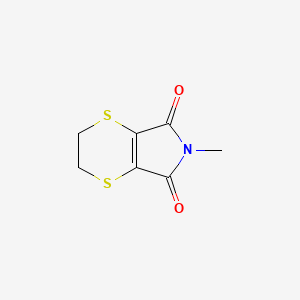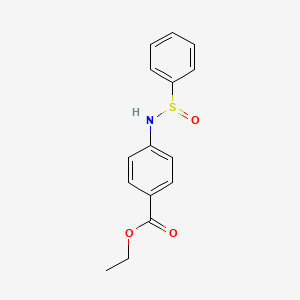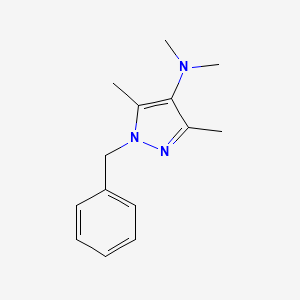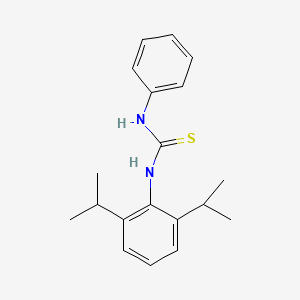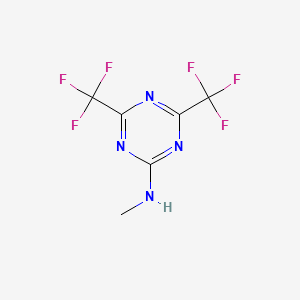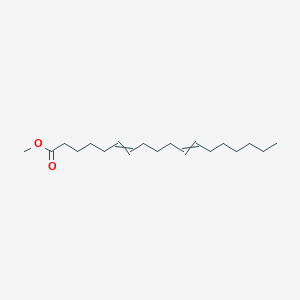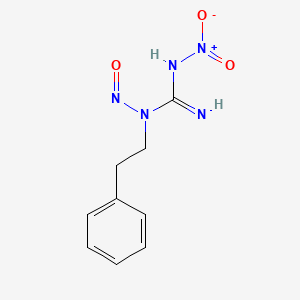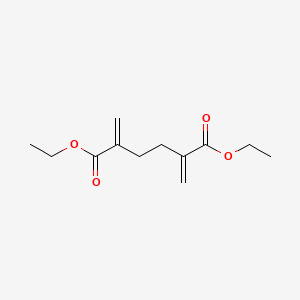
Diethyl 2,5-dimethylidenehexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-dimethylidenehexanedioate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of hexanedioic acid, featuring two ethyl ester groups and two methylidene groups at the 2 and 5 positions. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dimethylidenehexanedioate typically involves the esterification of 2,5-dimethylidenehexanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester. The reaction can be represented as follows:
2,5-Dimethylidenehexanedioic acid+2C2H5OHH2SO4Diethyl 2,5-dimethylidenehexanedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions
Diethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: this compound can be oxidized to 2,5-dimethylidenehexanedioic acid.
Reduction: Reduction yields diethyl 2,5-dimethylidenehexanediol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can participate in nucleophilic acyl substitution reactions, while the methylidene groups can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Diethyl 2,5-dihydroxyterephthalate: Another diester with similar reactivity but different structural features.
Diethyl 2,5-dimethylhexanedioate: Lacks the methylidene groups, resulting in different reactivity and applications.
Uniqueness
Diethyl 2,5-dimethylidenehexanedioate is unique due to the presence of both ester and methylidene groups, which confer distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
特性
CAS番号 |
32670-57-8 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
diethyl 2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C12H18O4/c1-5-15-11(13)9(3)7-8-10(4)12(14)16-6-2/h3-8H2,1-2H3 |
InChIキー |
YXXNCVFJECWRRF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)CCC(=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


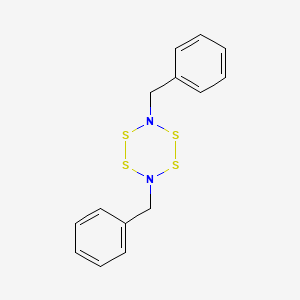
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
